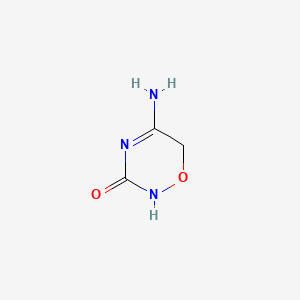

2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-

Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

Understanding the precise placement and naming conventions of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is fundamental to its study. This section delves into its classification within the 1,2,4-oxadiazine ring system and explores the structural nuances of tautomerism and isomerism.

2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is a derivative of the 1,2,4-oxadiazine heterocyclic system. This six-membered ring contains one oxygen atom, two nitrogen atoms, and three carbon atoms. The numbering of the ring atoms in 1,2,4-oxadiazines starts from the oxygen atom and proceeds towards the nearest nitrogen atom.

The systematic name "2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-" provides a detailed description of its structure:

1,2,4-Oxadiazine : This indicates the core six-membered heterocyclic ring containing an oxygen atom at position 1, and nitrogen atoms at positions 2 and 4.

3(6H)-one : A ketone group (C=O) is present at the 3rd position of the ring. The "(6H)" signifies that the 6th position of the ring is a saturated carbon with a hydrogen atom, leading to a partially saturated ring system.

2H : This denotes that the nitrogen at position 2 is bonded to a hydrogen atom.

5-amino : An amino group (-NH2) is attached to the 5th position of the ring.

| Feature | Description |

|---|---|

| Core Heterocycle | 1,2,4-Oxadiazine |

| Ring Size | 6-membered |

| Heteroatoms | O (position 1), N (positions 2 and 4) |

| Key Functional Groups | Ketone (at C3), Amino (at C5) |

| Saturation | Partially saturated at C6 |

Tautomerism is a significant consideration for many heterocyclic compounds, and 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is no exception. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. For this compound, two primary forms of tautomerism are plausible: amino-imino and keto-enol tautomerism.

Amino-Imino Tautomerism: The presence of the 5-amino group allows for the possibility of an equilibrium with its imino tautomer. This involves the migration of a proton from the amino group to the ring nitrogen at position 4. While amino forms are often predominant in similar heterocyclic systems, the specific equilibrium for this compound would depend on factors such as solvent and solid-state packing. rsc.orgrsc.orgresearchgate.net

Keto-Enol Tautomerism: The ketone at the 3-position can potentially exist in equilibrium with its enol form, where a proton migrates from the nitrogen at position 2 to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within the ring. nih.govnih.govmasterorganicchemistry.comkhanacademy.orglibretexts.orgnih.gov The stability of the keto versus the enol form is influenced by factors like aromaticity, hydrogen bonding, and solvent polarity. masterorganicchemistry.com

Spectroscopic and computational studies on the related 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one have shown that it predominantly exists in the lactam (keto) form. rsc.org This suggests that the keto form of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- may also be the more stable tautomer.

The isomeric name 5-amino-6H-1,2,4-oxadiazin-3(2H)-one is often used and refers to the same principal tautomeric form as 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-. chim.it The nomenclature simply reflects different conventions for denoting the positions of the hydrogens on the ring nitrogens.

| Tautomer Type | Description | Potential Structures |

|---|---|---|

| Amino-Imino | Proton migration between the exocyclic amino group and the ring nitrogen at position 4. | 5-amino vs. 5-imino forms |

| Keto-Enol | Proton migration between the ring nitrogen at position 2 and the exocyclic carbonyl oxygen at position 3. | 3-oxo vs. 3-hydroxy forms |

Historical Context and Evolution of Research on 1,2,4-Oxadiazines

The exploration of the 1,2,4-oxadiazine ring system is part of the broader history of heterocyclic chemistry. While its five-membered counterpart, the 1,2,4-oxadiazole (B8745197), was first synthesized in 1884 by Tiemann and Krüger, the six-membered 1,2,4-oxadiazines have a more recent history. nih.govresearchgate.netresearchgate.net

Early research into 1,2,4-oxadiazine derivatives appears to have gained momentum in the mid-20th century. For instance, a new synthesis for 1,2,4-oxadiazine derivatives was reported in 1966. acs.org Much of the initial work focused on the fundamental synthesis and characterization of this ring system. Over the decades, the synthetic methodologies have expanded, allowing for the creation of a wider variety of substituted 1,2,4-oxadiazines. researchgate.net This has been crucial for enabling more in-depth studies of their chemical properties and potential applications.

Contemporary Significance of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- in Chemical Sciences

In recent years, the 1,2,4-oxadiazine scaffold has attracted interest in medicinal chemistry. The significance of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- lies primarily in its potential as a building block for the synthesis of more complex molecules with biological activity.

Research has shown that derivatives of the 1,2,4-oxadiazin-5(6H)-one core are being investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders such as depression and Parkinson's disease. nih.govmdpi.comresearchgate.netnih.gov This suggests that the 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- structure could serve as a valuable pharmacophore for the design of new therapeutic agents.

Furthermore, a study on 5-amino-6H-1,2,4-oxadiazin-3(2H)-one demonstrated in vitro and in vivo antibacterial activity, highlighting another potential avenue for the application of this heterocyclic system. nih.gov The ability of the 1,2,4-oxadiazine ring to act as a bioisostere for amide and ester groups also makes it an attractive scaffold in drug design, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. nih.govbenthamdirect.com

The ongoing exploration of 1,2,4-oxadiazine chemistry continues to uncover new synthetic routes and potential applications, positioning compounds like 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- as important players in the future of heterocyclic and medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

59696-56-9 |

|---|---|

Molecular Formula |

C3H5N3O2 |

Molecular Weight |

115.09 g/mol |

IUPAC Name |

5-amino-6H-1,2,4-oxadiazin-3-one |

InChI |

InChI=1S/C3H5N3O2/c4-2-1-8-6-3(7)5-2/h1H2,(H3,4,5,6,7) |

InChI Key |

BSVSLABSEWHIEP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=O)NO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino and Its Analogues

Ring-Closure and Cycloaddition Approaches to 1,2,4-Oxadiazin-3(6H)-one Core Formation

The formation of the 1,2,4-oxadiazin-3(6H)-one core is predominantly achieved through ring-closure reactions, where a linear precursor containing the necessary nitrogen, oxygen, and carbon atoms is induced to cyclize. Key strategies involve the use of polynucleophilic species like amidoximes, which can react with vicinal bis-electrophiles to build the heterocyclic scaffold. nih.gov

Amidoximes are versatile building blocks in heterocyclic synthesis due to their two nucleophilic centers (the NOH and NH2 groups). nih.gov Their reaction with appropriate electrophiles is a cornerstone for the synthesis of 1,2,4-oxadiazin-5(6H)-ones.

A significant synthetic route to the 1,2,4-oxadiazin-5(6H)-one ring involves the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.comresearchgate.net Research has led to the optimization of these reaction conditions, providing a reliable method for obtaining the desired heterocyclic products. mdpi.comnih.gov The general procedure involves treating a solution of the amidoxime (B1450833) in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base, such as potassium tert-butoxide (t-BuONa), followed by the addition of the alkyl 2-halocarboxylate ester. mdpi.com The reaction is typically stirred at room temperature for an extended period. mdpi.com

This methodology has been successfully applied to synthesize a variety of 3-substituted and 6-alkyl-substituted 1,2,4-oxadiazin-5(6H)-ones in moderate to good yields. mdpi.com The reaction accommodates both electron-donating and electron-withdrawing groups on the phenyl ring of the starting amidoxime. mdpi.com For instance, using ethyl 2-chloropropionate or ethyl 2-bromobutyrate (B1202233) leads to the formation of 6-methyl- and 6-ethyl-substituted products, respectively. mdpi.com

Table 1: Examples of 1,2,4-Oxadiazin-5(6H)-ones Synthesized via Condensation of Amidoximes with Alkyl 2-Halocarboxylates mdpi.com

| Starting Amidoxime (Substituent) | Alkyl 2-Halocarboxylate | Product | Yield (%) |

| 4-Methylphenyl-amidoxime | Ethyl 2-bromobutyrate | 6-Ethyl-3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 55 |

| 4-Bromophenyl-amidoxime | Ethyl 2-bromobutyrate | 3-(4-Bromophenyl)-6-ethyl-4H-1,2,4-oxadiazin-5(6H)-one | 45 |

| 4-Nitrophenyl-amidoxime | Ethyl 2-chloropropionate | 6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 31 |

| 5-Methylthiophen-2-yl-amidoxime | Ethyl 2-chloropropionate | 6-Methyl-3-(5-methylthiophen-2-yl)-4H-1,2,4-oxadiazin-5(6H)-one | 76 |

| 4-Fluorophenyl-amidoxime | Ethyl 2-bromobutyrate | 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 36 |

| Benzylamidoxime | Ethyl 2-bromobutyrate | 3-Benzyl-6-ethyl-4H-1,2,4-oxadiazin-5(6H)-one | 45 |

An alternative and effective method for synthesizing 1,2,4-oxadiazin-5-ones involves the reaction of aryl or hetaryl amidoximes with maleates or fumarates. nih.govnih.gov This approach yields 3-aryl- and 3-hetaryl-1,2,4-oxadiazin-5-ones that are functionalized at the 6-position with a (methoxycarbonyl)methyl group. nih.govresearchgate.net The reaction conditions, particularly the choice of base and the ratio of reactants, can be tuned to selectively produce different products in good yields. nih.govnih.gov

Depending on the conditions, the reaction can yield substituted (1,2,4-oxadiazin-6-yl)acetic acids, their corresponding methyl esters, or more complex hybrid molecules. nih.gov For example, using sodium hydroxide (B78521) in DMSO tends to favor the formation of the acetic acid derivatives, while using potassium tert-butoxide can lead to the formation of methyl esters or other products. researchgate.netmdpi.com This synthesis is tolerant of a range of electronic and steric effects from the substituents on the amidoximes. nih.govnih.gov

Table 2: Examples of 1,2,4-Oxadiazin-5-one Derivatives from Reactions of Amidoximes with Dimethyl Maleate nih.gov

| Starting Amidoxime (Substituent) | Product Type | Product Name | Yield (%) |

| 4-Methylphenyl-amidoxime | Acetic Acid | 2-(5-Oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 65 |

| 4-Nitrophenyl-amidoxime | Acetic Acid | 2-(3-(4-Nitrophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 66 |

| 4-Nitrophenyl-amidoxime | Methyl Ester | Methyl 2-(3-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetate | 73 |

| 4-Bromophenyl-amidoxime | Acetic Acid | 2-(3-(4-Bromophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 69 |

| 4-Chlorophenyl-amidoxime | Acetic Acid | 2-(3-(4-Chlorophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 64 |

| 4-Chlorophenyl-amidoxime | Methyl Ester | Methyl 2-(3-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetate | 55 |

| 2-Chlorophenyl-amidoxime | Acetic Acid | 2-(3-(2-Chlorophenyl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 48 |

| 5-Methylthiophen-2-yl-amidoxime | Acetic Acid | 2-(3-(5-Methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid | 52 |

The synthesis of related oxadiazole heterocycles can be achieved through the cyclization of nitrogen-rich precursors with carbonyl compounds. These methods, while often targeting the five-membered 1,2,4-oxadiazole (B8745197) ring, illustrate the general principles of ring formation that are relevant to oxadiazines. organic-chemistry.org

The formation of intermediates is crucial in these cyclization pathways. For example, sodium dicyanamide, a nitrogen-rich precursor, can react with hydroxylamine (B1172632) hydrochloride. nih.gov This reaction proceeds through the formation of an oxime intermediate, which subsequently undergoes cyclization to form nih.govmdpi.comnih.govoxadiazole-3,5-diamine. nih.gov In some cases, acidification can lead to a hydrolysis product, 1,2,4-oxadiazol-5(4H)-one. nih.gov This highlights the role of hydroxyamidine (amidoxime) and related oxime structures as key intermediates in the formation of the heterocyclic ring.

A direct route to the target 5-amino-6H-1,2,4-oxadiazin-3(2H)-one is available through the chemical conversion of a corresponding thio-derivative. Specifically, the treatment of 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione with various amine nucleophiles provides a straightforward method for introducing the 5-amino group. nih.gov

The reaction of the thione compound with reagents such as hydroxylamine, hydrazine, methylamine, or benzylamine (B48309) leads to the displacement of the thione group and the formation of the corresponding N5-substituted 5-amino-6H-1,2,4-oxadiazin-3(2H)-ones. nih.gov This synthetic transformation is a key step in producing the specific compound of interest and its N-substituted analogues. nih.gov Further derivatization is also possible; for example, reaction of 2-methyl-6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione with ammonia (B1221849) affords 2-methyl-5-amino-6H-1,2,4-oxadiazin-3(2H)-one. nih.gov

Cyclization Utilizing Nitrogen-Rich Precursors and Carbonyl Compounds (general for oxadiazoles (B1248032)/oxadiazines)

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield and purity while ensuring process efficiency. While specific kinetic and selectivity data for the synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- are not extensively detailed in the available literature, studies on analogous compounds, such as 1,2,4-oxadiazin-5(6H)-one derivatives, provide valuable insights into the key parameters that influence these reactions.

The selection of appropriate catalysts and reagents is paramount in optimizing the synthesis of heterocyclic compounds. In the synthesis of analogues like 1,2,4-oxadiazin-5(6H)-ones, the choice of base has been shown to be a critical factor. mdpi.comnih.govresearchgate.net A study on the condensation of amidoximes with alkyl 2-halocarboxylates to form 1,2,4-oxadiazin-5(6H)-ones demonstrated that the use of different bases such as NaOH, KOH, t-BuONa, and t-BuOK had a significant impact on the product yield. mdpi.comresearchgate.net

The following interactive data table summarizes the optimization of the condensation of p-tolyl amidoxime with methyl 2-bromoacetate and methyl 2-chloroacetate, highlighting the effect of different bases and solvents on the yield of the resulting 1,2,4-oxadiazin-5(6H)-one.

Data adapted from a study on the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives. mdpi.comresearchgate.net

This data clearly indicates that for this particular analogue, the combination of methyl 2-chloroacetate as the ester and t-BuONa as the base in DMSO as the solvent provided the highest yield. mdpi.comresearchgate.net This systematic approach to screening reagents and solvents is a cornerstone of optimizing synthetic methodologies. In the synthesis of the target compound's precursor, 6H-1,2,4-oxiazine-3,5(2H,4H)-dione, the use of hexamethyldisilazane (B44280) in the presence of ammonium (B1175870) sulfate (B86663) as a catalyst has been reported. nih.gov

Advanced Strategies for Industrial-Scale Synthesis

Scaling up the synthesis of chemical compounds from the laboratory to an industrial scale presents numerous challenges, including reaction control, safety, and efficiency. Modern strategies often employ advanced reactor technologies to address these issues.

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net In a continuous-flow setup, reagents are continuously pumped through a reactor, where the reaction occurs. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. While the specific application of continuous-flow synthesis for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is not documented, the successful flow synthesis of other oxadiazole derivatives suggests its potential applicability.

Chemical Reactivity and Transformation Studies of 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino

Functional Group Reactivity

The reactivity of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is characterized by the distinct functionalities present in its structure: a 5-amino group, a 3-keto functionality, and the N-H and C-H bonds within the heterocyclic core.

Oxidative Transformations of the 5-Amino Group

While specific studies detailing the oxidation of the 5-amino group on the 2H-1,2,4-oxadiazin-3(6H)-one core are not extensively documented, the transformation of amino groups on heterocyclic rings is a fundamental process in organic synthesis. In related heterocyclic systems, such as the synthesis of 2-amino-1,3,4-oxadiazoles, oxidative C-O bond formation is a key step. researchgate.net This involves the condensation of semicarbazide (B1199961) with aldehydes followed by an iodine-mediated oxidation to form the oxadiazole ring. researchgate.net Such precedents suggest that the amino group in the title compound could be susceptible to oxidation under appropriate conditions, potentially leading to nitroso or nitro derivatives, or participating in oxidative coupling reactions, although specific methodologies for this substrate require further investigation.

Reductive Modifications of the 3-Keto Functionality

The 3-keto group within the oxadiazine ring presents a site for reductive modifications. General methods for the reduction of keto functionalities, such as reductive amination, are well-established and could be applicable. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ by a hydride agent like sodium cyanoborohydride (NaBH3CN). nih.gov

Furthermore, the inherent strain and the presence of a weak O-N bond in related oxadiazole rings make them susceptible to reductive cleavage. researchgate.netnih.gov For instance, Fe-mediated reduction of researchgate.netacs.orgnih.govoxadiazolo[3,4-b]pyrazines leads to the opening of the oxadiazole ring to form an unstable 1,2-diamine intermediate. nih.gov This suggests that the 1,2,4-oxadiazine ring system, particularly the O-N bond, could be a target for reduction, potentially leading to ring-opened products or other rearranged structures in conjunction with or independent of the 3-keto group reduction.

Nucleophilic Substitution Reactions involving the Amino Moiety

The amino group at the C5 position is integral to the synthesis and functionalization of the 2H-1,2,4-oxadiazin-3(6H)-one ring. Studies have shown that 5-amino derivatives can be synthesized via nucleophilic substitution of a suitable precursor. One key method involves the treatment of 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione with various amine nucleophiles. nih.gov This reaction displaces the thione group to afford the corresponding N5-substituted 5-amino-6H-1,2,4-oxadiazin-3(2H)-ones. nih.gov This transformation highlights the electrophilic nature of the C5 carbon in the thione precursor, making it susceptible to attack by nucleophilic amines.

| Precursor | Nucleophile | Resulting Compound |

|---|---|---|

| 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione | Hydroxylamine (B1172632) | 5-(Hydroxyamino)-6H-1,2,4-oxadiazin-3(2H)-one |

| 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione | Hydrazine | 5-Hydrazino-6H-1,2,4-oxadiazin-3(2H)-one |

| 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione | Methylamine | 5-(Methylamino)-6H-1,2,4-oxadiazin-3(2H)-one |

| 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione | Benzylamine (B48309) | 5-(Benzylamino)-6H-1,2,4-oxadiazin-3(2H)-one |

Cycloaddition and Dehydrogenation Reactions of the Oxadiazine Ring

The 1,2,4-oxadiazine ring, being a six-membered heterocycle, can potentially participate in cycloaddition reactions, which are powerful methods for constructing heterocyclic systems. researchgate.net For instance, 1,2,4-oxadiazin-5-ones have been prepared via [3+3] cycloaddition of in situ generated aza-oxyallylic cations with nitrile oxides. researchgate.net While often used for synthesis, the inherent structure of the oxadiazine ring could allow it to act as a diene or dienophile in Diels-Alder-type reactions, leading to more complex fused heterocyclic systems.

Dehydrogenation of the 3,6-dihydro-2H-1,2,4-oxadiazine core could provide a route to a more aromatic 1,2,4-oxadiazine structure. Such aromatization reactions are common for dihydro-heterocycles and typically involve treatment with an oxidizing agent to introduce double bonds into the ring system. This would significantly alter the electronic properties and subsequent reactivity of the molecule.

Mechanistic Investigations of Intramolecular Rearrangements (e.g., of related oxadiazoles)

The 1,2,4-oxadiazole (B8745197) ring, which is closely related to the oxadiazine system, is known for its tendency to undergo intramolecular rearrangements. researchgate.netosi.lv This reactivity is largely due to its relatively low aromaticity and the presence of a weak, cleavable O-N bond. researchgate.netchim.it These rearrangements often result in the formation of more stable heterocyclic compounds and have been studied extensively for their synthetic utility and mechanistic insight. researchgate.net

One of the most prominent examples is the Boulton–Katritzky Rearrangement (BKR). chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. chim.itpsu.edu Mechanistic studies have explored the role of solvents and substituents on the reaction pathway. chim.it

Other significant rearrangement reactions studied in 1,2,4-oxadiazoles include:

ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure): This pathway involves the initial addition of a nucleophile to an electrophilic carbon on the ring, followed by the opening of the oxadiazole ring and subsequent closure to form a new heterocyclic product. osi.lvchim.it

MNAC (Migration – Nucleophilic Attack – Cyclization): This rearrangement mechanism is another pathway through which 1,2,4-oxadiazoles can isomerize into different heterocyclic structures. osi.lv

Kinetic and theoretical studies on these rearrangements, such as the interconversion of a Z-hydrazone of 3-acyl-1,2,4-oxadiazole into a triazole, suggest a concerted process where the reaction barrier is influenced by the nucleophilicity of the attacking atom and the acidity of protons involved in the transfer. acs.org The principles governing these rearrangements in oxadiazoles (B1248032) provide a valuable framework for predicting the potential intramolecular transformations of the 2H-1,2,4-oxadiazin-3(6H)-one ring system.

| Rearrangement Type | General Mechanism |

|---|---|

| Boulton–Katritzky Rearrangement (BKR) | Intramolecular nucleophilic attack from a C3 side chain onto the N(2) atom, causing O-N bond cleavage and formation of a new ring. |

| ANRORC | Addition of an external nucleophile, followed by Ring Opening and subsequent Ring Closure to yield a new heterocycle. |

| MNAC | Involves Migration of a group, an intramolecular Nucleophilic Attack, and subsequent Cyclization to form an isomeric heterocycle. |

Advanced Spectroscopic and Structural Characterization of 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would be essential for identifying the key functional groups within the 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- molecule.

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Bands (e.g., N–H, C=O)

A detailed analysis of the IR and Raman spectra would reveal characteristic absorption and scattering bands. For the target molecule, specific vibrational modes would be expected. For instance, the N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the oxadiazinone ring would likely appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the lactam functionality would exhibit a strong absorption band, typically in the range of 1700-1650 cm⁻¹. Other significant peaks would correspond to C-N, C-O, and N-O stretching, as well as various bending vibrations. A comparative analysis of IR and Raman spectra would provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Table 4.1.1: Expected Vibrational Bands for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|

| N-H Stretch (Amine) | Data not available | Data not available |

| C=O Stretch (Lactam) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons of the amino group (NH₂) would likely appear as a broad singlet. The protons of the CH₂ group within the oxadiazinone ring would be expected to show a specific chemical shift and may exhibit coupling with adjacent protons. The N-H proton of the ring would also produce a distinct signal. Spin-spin coupling patterns would help to establish the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. The carbonyl carbon of the lactam would be expected to have a chemical shift in the downfield region (typically 160-180 ppm). The carbon atom attached to the amino group and the methylene (B1212753) carbon of the ring would also have characteristic chemical shifts, providing a complete picture of the carbon framework.

Table 4.2: Expected NMR Data for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H NMR | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm the molecular formula (C₂H₄N₂O₂). Analysis of the fragmentation pattern would provide further structural information, as the molecule would break apart in a predictable manner upon ionization, yielding fragment ions that are characteristic of its structure.

Table 4.3: Expected Mass Spectrometry Data for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-

| Ion | Expected m/z |

|---|---|

| Molecular Ion [M]⁺ | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). drug-dev.com This accuracy allows for the determination of the elemental composition of a molecule, a critical step in structure elucidation. For 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-, with the chemical formula C₃H₅N₃O₂, the theoretical exact mass can be calculated by summing the monoisotopic masses of its constituent atoms (C=12.000000, H=1.007825, N=14.003074, O=15.994915).

The calculated monoisotopic mass for the neutral molecule [M] is 115.03818. In HRMS techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.

Theoretical Exact Mass Calculation:

C₃: 3 * 12.000000 = 36.000000

H₅: 5 * 1.007825 = 5.039125

N₃: 3 * 14.003074 = 42.009222

O₂: 2 * 15.994915 = 31.989830

Total [M]: 115.038177 u

Protonated Molecule [M+H]⁺: 116.045999 u

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this value with precision in the parts-per-million (ppm) range, allowing for confident differentiation from other isobaric compounds. For instance, an experimental HRMS (ESI-TOF) analysis of a related heterocyclic compound, C₂₈H₂₉N₆O, found the [M+H]⁺ ion at m/z 465.2395, against a calculated value of 465.2397, demonstrating the high accuracy of the technique. mdpi.com A similar level of accuracy would be expected for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-.

| Species | Formula | Theoretical Monoisotopic Mass (u) |

|---|---|---|

| Neutral Molecule [M] | C₃H₅N₃O₂ | 115.03818 |

| Protonated Molecule [M+H]⁺ | C₃H₆N₃O₂⁺ | 116.04599 |

Fragmentation Pattern Interpretation (e.g., EIMS, FAB-MS)

Understanding the fragmentation pattern of a molecule upon ionization provides valuable structural information. Techniques like Electron Ionization Mass Spectrometry (EIMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to induce fragmentation and analyze the resulting ions.

For 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-, the fragmentation in EIMS would likely begin with the molecular ion [M]⁺ at m/z 115. The heterocyclic ring, containing multiple heteroatoms and bonds of varying strengths, would be susceptible to characteristic cleavages. Common fragmentation pathways for related heterocyclic systems often involve:

Loss of small, stable molecules: The structure could readily lose molecules like carbon monoxide (CO, 28 u), isocyanic acid (HNCO, 43 u), or formaldehyde (B43269) (CH₂O, 30 u).

Ring cleavage: The 1,2,4-oxadiazinone ring can undergo retro-Diels-Alder type reactions or other cleavages across the N-O, C-O, or N-N bonds.

Loss of the amino group: Cleavage of the C-N bond could result in the loss of an amino radical (•NH₂, 16 u) or ammonia (B1221849) (NH₃, 17 u) from the protonated molecule.

Based on the fragmentation of analogous triazine derivatives, a primary fragmentation could be the loss of the C(O)NH moiety. nist.gov For example, the mass spectrum of 4,6-diamino-1,3,5-triazin-2(1H)-one shows characteristic losses associated with the ring structure. nist.gov In FAB-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ would be more prominent, and fragmentation would be less extensive but still structurally informative, often involving the cleavage of amide-like bonds. researchgate.net

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 87 | Carbon monoxide | CO |

| 72 | Isocyanic acid | HNCO |

| 85 | Formaldehyde | CH₂O |

| 57 | Carbon monoxide & Formaldehyde | CO + CH₂O |

X-ray Crystallography for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction to Resolve Bond Lengths, Angles, and Conformations

The 1,2,4-oxadiazinone ring is expected to be non-planar, likely adopting a conformation such as an envelope or half-chair to minimize steric strain. nih.gov The exocyclic amino group and the carbonyl oxygen would lie within or slightly out of the mean plane of the ring. X-ray diffraction would precisely measure key parameters such as the C=O, C-N, N-O, and C=N bond lengths, confirming the electronic distribution and hybridization within the heterocyclic system. For example, crystallographic studies of similar structures show typical C-N bond lengths in the range of 1.33-1.45 Å and C=O bond lengths around 1.22 Å. researchgate.net

| Parameter | Expected Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C5-N4 Bond Length | ~1.35 Å |

| N4-O Bond Length | ~1.40 Å |

| C5-NH₂ Bond Length | ~1.34 Å |

| O-C-N Bond Angle | ~118° |

| C-N-C Bond Angle | ~120° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The solid-state packing of molecules is governed by intermolecular forces, with hydrogen bonding being particularly significant for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-. nih.gov The molecule possesses multiple hydrogen bond donors (the -NH- group in the ring and the -NH₂ group) and acceptors (the carbonyl oxygen, the ring oxygen, and the ring nitrogen atoms).

These functional groups are expected to form a robust and extensive hydrogen bonding network, defining the crystal lattice. Common hydrogen bonding motifs in similar structures include:

N-H···O=C Dimers: Molecules can pair up through strong hydrogen bonds between the ring N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, often forming centrosymmetric dimers. nih.gov

N-H···N Chains: The amino group can donate hydrogen atoms to the nitrogen atoms of adjacent molecules, creating chains or layers.

Sheet Structures: A combination of N-H···O and N-H···N interactions can link molecules into two-dimensional sheets. researchgate.net

These interactions dictate the physical properties of the solid, such as melting point and solubility. The analysis of the crystal packing reveals how the molecules arrange themselves to maximize stabilizing interactions, providing insight into the supramolecular chemistry of the compound. researchgate.net

Theoretical and Computational Chemistry of 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, provide insights into molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

Specific HOMO, LUMO, and energy gap values for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- are not available in published literature.

Analysis of Electronic Properties (e.g., Atomic Charges, Electrostatic Potential Surface)

The analysis of electronic properties provides a detailed view of how charge is distributed within a molecule. Atomic charges quantify the electrostatic charge on individual atoms, which is crucial for understanding intermolecular interactions. The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the positive (electron-poor) and negative (electron-rich) regions of a molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively.

Detailed calculations of atomic charges and specific MEP surface maps for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- have not been reported in scientific literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule to its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it a powerful tool for studying a wide range of chemical systems. nih.govnih.gov

Geometry Optimization and Prediction of Stable Conformations

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process predicts bond lengths, bond angles, and dihedral angles. Identifying the most stable conformation is essential as the geometry of a molecule dictates many of its physical and chemical properties.

Optimized geometric parameters (bond lengths, angles) and predicted stable conformations for 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- derived from DFT calculations are not available in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the energy profile of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is vital for understanding reaction kinetics and selectivity. nih.gov

There are no published DFT studies elucidating reaction mechanisms or identifying transition states involving 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-.

Design, Synthesis, and Evaluation of 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino Derivatives

Strategies for Structural Modification and Diversification

The therapeutic potential of the 2H-1,2,4-oxadiazin-3(6H)-one, 5-amino- core can be systematically explored and optimized through targeted structural modifications. Synthetic chemists employ several strategies to introduce a wide range of functional groups at various positions on the heterocyclic ring, thereby diversifying the chemical library for biological screening.

Introduction of Substituents at Varying Ring Positions (e.g., Alkyl, Aryl, Heteroaryl groups)

The functionalization of the 1,2,4-oxadiazinone ring is a key strategy for tuning the molecule's physicochemical properties and biological activity. Substituents have been successfully introduced at the C3, C6, and N2 positions.

A primary synthetic route involves the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.comnih.gov This method is particularly effective for introducing a wide variety of substituents at the C3 position of the oxadiazinone ring. By selecting appropriately substituted amidoximes, researchers have synthesized derivatives bearing diverse aryl and heteroaryl groups at this position. Examples of successfully incorporated groups include 4-bromophenyl, 4-nitrophenyl, 4-methoxyphenyl, and 5-methylthiophen-2-yl moieties. mdpi.com

The same reaction strategy also allows for substitution at the C6 position. The use of different alkyl 2-halocarboxylates, such as ethyl 2-chloropropionate or ethyl 2-bromobutyrate (B1202233), leads to the formation of 6-methyl- and 6-ethyl-substituted 1,2,4-oxadiazin-5(6H)-ones, respectively. mdpi.com

Furthermore, substitution at the N2 position of the ring has been achieved. Starting from 6H-1,2,4-oxiazine-3,5(2H,4H)-dione, reaction with agents like methyl iodide or benzyl chloride yields the corresponding 2-substituted derivatives. nih.gov

Synthesis of N-Substituted Analogues

Modification of the 5-amino group is another critical avenue for structural diversification. N5-substituted analogues have been synthesized by treating a 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione precursor with various amines. nih.gov This reaction has been used to introduce hydroxyl, hydrazinyl, methylamino, and benzylamino groups at the N5 position. nih.gov Additionally, direct reaction of 6H-1,2,4-oxiazine-3,5(2H,4H)-dione with benzylamine (B48309) has been shown to yield the 5-benzylamino derivative. nih.gov

Another synthetic approach allows for substitution at the N4 position. The reaction of N-substituted pyridine carboxamide oximes with chloroacetyl chloride produces 3,4-disubstituted-1,2,4-oxadiazin-5-ones, demonstrating a method for incorporating substituents onto this ring nitrogen. tubitak.gov.tr

Structure-Activity Relationship (SAR) Studies for Investigated Bioactive Properties

The diversification of the 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- scaffold has enabled detailed investigations into the relationship between chemical structure and biological activity. These studies have primarily focused on enzyme inhibition and antimicrobial effects.

Mechanisms of Enzyme Inhibition (e.g., Monoamine Oxidase, specific cancer-related enzymes like thymidylate synthase, HDAC)

Monoamine Oxidase (MAO) Inhibition

A significant body of research has been dedicated to evaluating 1,2,4-oxadiazin-5(6H)-one derivatives as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. mdpi.comnih.gov Derivatives of this scaffold have been identified as potent inhibitors of human MAO, with a notable selectivity for the MAO-B isoform. mdpi.com Inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease, as it increases central dopamine levels and may reduce oxidative stress. nih.gov

In vitro studies of a library of 37 derivatives revealed several compounds with significant MAO-B inhibitory activity. mdpi.com The structure-activity relationship analysis highlighted the importance of substitution at the C6 position of the oxadiazinone ring. A clear trend emerged where derivatives with a 6-ethyl group were consistently among the most potent MAO-B inhibitors when compared to their unsubstituted or 6-methyl homologues. mdpi.com For instance, the compound 6-Ethyl-3-(4-(4-methoxyphenoxy)phenyl)-4H-1,2,4-oxadiazin-5(6H)-one demonstrated an IC₅₀ value of 0.900 µM for MAO-B. mdpi.comnih.gov

| Compound | Substituent at C3 | Substituent at C6 | IC₅₀ (µM) for MAO-B |

|---|---|---|---|

| 3f | 4-(4-Methoxyphenoxy)phenyl | H | 3.98 |

| 5a | 4-Methylphenyl | Ethyl | 4.28 |

| 5b | 4-Bromophenyl | Ethyl | 5.11 |

| 5d | 5-Methylthiophen-2-yl | Ethyl | 6.14 |

| 5e | 4-Methoxyphenyl | Ethyl | 6.22 |

| 5f | 4-(4-Methoxyphenoxy)phenyl | Ethyl | 0.900 |

| 7c | 4-Chlorophenyl (N4-substituted) | - | 0.371 |

Other Enzyme Targets (Thymidylate Synthase, HDAC)

While research on the 2H-1,2,4-oxadiazin-3(6H)-one, 5-amino- core has concentrated on MAO, related heterocyclic scaffolds have been investigated as inhibitors of cancer-related enzymes. For example, derivatives of the isomeric 1,2,4-oxadiazole (B8745197) ring have been explored for their ability to inhibit Histone Deacetylase (HDAC). mdpi.com Specifically, 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives showed high inhibitory potency against HDAC-1. mdpi.com However, to date, specific studies detailing the activity of 2H-1,2,4-oxadiazin-3(6H)-one derivatives against thymidylate synthase or HDACs are not widely reported in the scientific literature.

Mechanisms of Antimicrobial Activity (e.g., disruption of bacterial cell wall synthesis)

Several derivatives of the 1,2,4-oxadiazinone scaffold have demonstrated notable antimicrobial properties. The parent compound, 5-amino-6H-1,2,4-oxadiazin-3(2H)-one, showed in vitro antibacterial activity, which prompted further investigation. nih.gov Similarly, various 3,4-disubstituted-1,2,4-oxadiazin-5-ones have been reported to possess good antimicrobial activities against various bacterial strains. tubitak.gov.tr

The precise mechanism of action for this specific class of compounds is not yet fully elucidated. However, studies on related five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, suggest potential mechanisms. It is proposed that the toxophoric (—N=C–O—) moiety present in the oxadiazole ring structure may be key to its antibacterial effect, possibly by attacking essential nucleophilic centers within the bacterial cell. acs.org For other related heterocyclic antibiotics, a known mechanism involves the inhibition of enzymes critical for bacterial cell wall integrity, such as lipoteichoic acid (LTA) synthase in Gram-positive bacteria. While this provides a plausible hypothesis, further mechanistic studies are required to confirm if 2H-1,2,4-oxadiazin-3(6H)-one derivatives share a similar mode of action.

Mechanisms of Antioxidant Activity (e.g., free-radical scavenging capabilities)

The antioxidant potential of 2H-1,2,4-oxadiazin-3(6H)-one, 5-amino- derivatives has not been a primary focus of reported research. In contrast, extensive studies have been conducted on the isomeric 5-amino-substituted 1,2,4-oxadiazoles. These studies found that most 1,2,4-oxadiazole derivatives exhibited generally low interaction with the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, suggesting limited free-radical scavenging capabilities for the tested compounds in that specific series. nih.gov The mechanisms by which other related oxadiazole compounds exert antioxidant effects are thought to involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) to neutralize free radicals. Further research is needed to determine if the 2H-1,2,4-oxadiazin-3(6H)-one core possesses significant antioxidant properties and by which mechanisms it might act.

Mechanisms of Antiviral Activity

While the precise antiviral mechanisms for all 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- derivatives are not fully elucidated, research on the broader class of oxadiazine and related oxadiazole heterocycles points toward several potential modes of action. A primary mechanism involves the inhibition of key viral enzymes essential for replication. For instance, related 1,2,4-oxadiazole scaffolds have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for processing viral polyproteins and enabling viral replication. nih.gov By blocking this protease, the compounds effectively halt the viral life cycle.

Another proposed mechanism is the interference with viral entry into host cells. Studies on 1,2,4-oxadiazole derivatives demonstrated their ability to inhibit the spike protein's receptor-binding domain (RBD), which is responsible for the initial attachment of the virus to host cell receptors like ACE2. nih.gov Furthermore, compounds from the related 1,3,4-oxadiazole class have shown the ability to inhibit viral RNA-dependent RNA polymerase (RdRp), the core enzyme that synthesizes new viral RNA genomes. nih.gov This inhibition directly stops the propagation of the viral genetic material. nih.govmedzineapp.com Some antiviral compounds are known to act at an early stage of the viral life cycle, prior to the replication of viral DNA or RNA, suggesting a mechanism that may involve blocking virus adsorption or penetration into the host cell. nih.gov

Exploration of Broader Biological Activity Profiles

Beyond their antiviral potential, derivatives of the 2H-1,2,4-oxadiazin-3(6H)-one scaffold have demonstrated a range of other significant biological activities. Notably, these compounds have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B). mdpi.comnih.gov MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a primary therapeutic strategy in the management of Parkinson's disease. mdpi.comnih.gov Studies on a series of 1,2,4-oxadiazin-5(6H)-one derivatives showed that with appropriate substitution, these compounds can act as effective MAO-B inhibitors, presenting them as lead compounds for developing new antiparkinsonian drugs. mdpi.comnih.gov

In addition to neuro-active properties, the parent compound, 5-amino-6H-1,2,4-oxadiazin-3(2H)-one, has been noted for its antibacterial activity. nih.gov This highlights the versatility of the scaffold in targeting different biological pathways, extending its potential applications from virology and neurology to bacteriology. The cyclic amidine structure inherent in the 1,2,4-oxadiazine ring is known to be a feature in various biologically active molecules, contributing to its diverse pharmacological profile. mdpi.com

Comparative Studies with Other Oxadiazine Isomers and Related Heterocyclic Scaffolds

The arrangement of heteroatoms within the six-membered oxadiazine ring or the five-membered oxadiazole ring has a profound impact on the biological activity of the resulting compounds.

Impact of Ring System Variation (e.g., 1,2,4- vs. 1,3,4- vs. 1,2,5-oxadiazines)

Comparative analysis reveals that different isomers of oxadiazine and oxadiazole possess distinct and sometimes overlapping biological profiles. The 1,2,4-oxadiazin-5(6H)-one scaffold, the focus of this article, shows a particular propensity for MAO-B inhibition. mdpi.com Interestingly, the isomeric 1,3,4-oxadiazin-5(6H)-one ring system has also been reported to inhibit MAO, indicating that while the specific arrangement of atoms influences potency and selectivity, the core six-membered ring structure retains activity against this target. mdpi.com

When comparing with the five-membered oxadiazole rings, further distinctions emerge. The 1,2,4-oxadiazole isomer has been successfully developed as an isosteric replacement for amide bonds in drug design, leading to compounds with potent activity as SARS-CoV-2 PLpro inhibitors and antibacterial agents. nih.govnih.gov In contrast, the 1,3,4-oxadiazole ring is recognized as a "privileged structure" and is found in a vast array of compounds with a broad spectrum of activities, including antiviral (notably as HIV-1 integrase inhibitors), anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comarkat-usa.org The 1,2,5-oxadiazole scaffold has also been explored, yielding derivatives with significant antiproliferative activity against cancer cell lines.

This comparative data underscores that the specific placement of nitrogen and oxygen atoms within the heterocyclic ring is a critical determinant of the molecule's ability to interact with different biological targets.

Analysis of Substituent Electronic and Steric Effects on Biological Interactions

The biological activity of the 2H-1,2,4-oxadiazin-3(6H)-one core is highly dependent on the nature of the substituents attached to the ring. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents modulate the compound's interaction with its biological target.

In the context of MAO-B inhibition by 1,2,4-oxadiazin-5(6H)-one derivatives, steric effects at the C6 position of the ring play a clear role. Structure-activity relationship (SAR) studies have shown that substituting this position with an ethyl group leads to more potent inhibitors compared to unsubstituted or methyl-substituted analogues. mdpi.com This suggests that the size and conformation of the C6 substituent are important for optimal binding within the active site of the MAO-B enzyme.

The following interactive table details the MAO-B inhibitory potencies (IC₅₀) for a series of 1,2,4-oxadiazin-5(6H)-one derivatives, illustrating the impact of substitution.

| Compound | C6-Substituent | C3-Substituent | MAO-B IC₅₀ (µM) |

| 3f | H | 4-Fluorophenyl | 3.98 |

| 5a | Ethyl | Phenyl | 4.28 |

| 5b | Ethyl | 4-Methylphenyl | 5.11 |

| 5d | Ethyl | 4-Methoxyphenyl | 6.14 |

| 5e | Ethyl | 4-Chlorophenyl | 6.22 |

| 5f | Ethyl | 4-Fluorophenyl | 0.90 |

| 7c | Propyl | 4-Chlorophenyl | 0.37 |

Data sourced from studies on 1,2,4-oxadiazin-5(6H)-one derivatives, close analogs of the subject compound. mdpi.comresearchgate.net

Advanced Applications of 2h 1,2,4 Oxadiazin 3 6h One, 5 Amino in Chemical Sciences

Role as Versatile Building Blocks in Synthetic Organic Chemistry

The 1,2,4-oxadiazine ring system is a valuable motif in organic synthesis due to its inherent chemical properties that allow for diverse functionalization. The presence of nitrogen and oxygen heteroatoms, along with carbonyl and amino groups in 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-, provides multiple reaction centers for constructing more elaborate molecular architectures.

The 1,2,4-oxadiazine framework serves as a foundational structure for the synthesis of a variety of heterocyclic systems. Synthetic strategies often involve the condensation of amidoximes with alkyl 2-halocarboxylates to yield the core 1,2,4-oxadiazin-5(6H)-one ring. mdpi.comnih.gov This method highlights the role of the amidoxime (B1450833) precursor, which is central to forming the oxadiazine ring. The resulting structure can then be further modified. For instance, the synthesis of 2-methyl-5-amino-6H-1,2,4-oxadiazin-3(2H)-one has been achieved through the reaction of a thione precursor with ammonia (B1221849), demonstrating a pathway to introduce the key 5-amino group. nih.gov

The versatility of this scaffold allows for the creation of fused heterocyclic systems. Research into related nitrogen-rich heterocycles has shown that oxadiazole rings can be linked to other systems like furazan, furoxan, and triazole to create complex, polycyclic molecules. nih.govbeilstein-journals.org For example, a straightforward protocol for synthesizing the bohrium.comnih.govtandfonline.comoxadiazolo[3,4-d] bohrium.comnih.govnih.govtriazin-7(6H)-one heterocyclic system has been developed based on tandem diazotization/cyclization reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. beilstein-journals.org This illustrates how heterocyclic amides and related structures can be key intermediates for building novel fused rings, a principle applicable to derivatives of 5-amino-2H-1,2,4-oxadiazin-3(6H)-one.

The functional groups on the 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- scaffold make it a promising intermediate for advanced chemical materials. The combination of oxadiazole and other nitrogen-rich heterocyclic backbones is a key strategy in designing energetic materials. nih.gov By incorporating energetic moieties such as -NO₂, -NHNO₂, or -ONO₂ onto these foundational rings, new high-performance materials can be synthesized. nih.govfrontiersin.orgresearchgate.net For example, a family of energetic materials was developed by introducing -ONO₂ and -NHNO₂ groups into 1,2,4-oxadiazole- and 1,2,5-oxadiazole-based structures. nih.gov This approach, which relies on the functionalization of a core heterocycle, underscores the potential of 5-amino-2H-1,2,4-oxadiazin-3(6H)-one as a starting point for similar modifications to produce advanced energetic compounds.

Potential Contributions to Materials Science and Engineering

The unique structural and electronic properties of oxadiazine derivatives make them attractive candidates for applications in materials science and engineering. researchgate.netmanipal.edu The heterocyclic ring is a motif of significant interest due to its versatile applications in this field. researchgate.netmanipal.edu

Recent research has explored the use of 1,3,5-oxadiazine derivatives as high triplet energy host materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net A series of new 1,3,5-oxadiazines were prepared through a one-pot condensation reaction, yielding materials with good thermal stability, a wide energy gap (3.9 eV), and a high triplet energy level (3.3 eV). researchgate.net These properties are highly desirable for deep-blue OLED devices. When used as a host for a Carbene-Metal-Amide complex, the oxadiazine-based material improved the OLED's color purity by narrowing the electroluminescence profile. researchgate.net While this research focuses on the 1,3,5-oxadiazine isomer, it highlights the intrinsic potential of the oxadiazine core for developing advanced optical and electronic materials. The specific substitution pattern and heteroatom placement in the 1,2,4-oxadiazine ring could be leveraged to tune these properties for various material applications.

Research into Related High-Energy Density Materials (for oxadiazole/oxadiazine systems)

A significant area of research for oxadiazole and oxadiazine systems is the development of High-Energy Density Materials (HEDMs). nih.gov These materials are sought for both military and civilian applications due to their superior performance characteristics compared to traditional explosives like TNT and RDX. bohrium.comnih.gov The 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole (B8745197) rings are particularly effective building blocks because they contribute to high heats of formation, good density, and thermal stability. bohrium.comfrontiersin.org

The strategy for designing next-generation HEDMs often involves combining these heterocyclic cores with various explosophoric groups such as nitro (-NO₂), nitramino (-NHNO₂), azo (-N=N-), and azoxy (-N(O)=N-). bohrium.com The introduction of these functional groups enhances the energetic properties of the final compound. For instance, the introduction of nitro groups generally improves detonation performance. nih.gov

Research has yielded numerous oxadiazole-based compounds with excellent energetic properties. A family of materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones demonstrated high densities, excellent detonation performance, and low sensitivities. frontiersin.org The hydrazinium (B103819) salt of one such compound exhibited a density of 1.821 g·cm⁻³, a detonation velocity of 8,822 m·s⁻¹, and a detonation pressure of 35.1 GPa, with good insensitivity to impact (40 J). nih.govfrontiersin.org These performance metrics are comparable or superior to those of the widely used explosive RDX. frontiersin.org The stability and low sensitivity of these materials are often attributed to extensive hydrogen bonding and π-π stacking interactions within their crystal structures. frontiersin.org

The tables below summarize the performance characteristics of several recently developed energetic materials based on oxadiazole and related heterocyclic systems, illustrating their potential as advanced explosives.

Table 1: Performance of Selected Oxadiazole-Based Energetic Compounds

| Compound/Salt | Density (g·cm⁻³) | Detonation Velocity (vD, m·s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Source(s) |

|---|---|---|---|---|---|

| Hydrazinium Salt (11) | 1.821 | 8,822 | 35.1 | 40 | frontiersin.org, nih.gov |

| RDX (Reference) | 1.82 | 8,795 | 34.9 | 7.4 | frontiersin.org |

| HMX (Reference) | 1.91 | 9,100 | 39.3 | 7.4 | tandfonline.com |

| Compound 3e | >1.76 | 9,142 | - | - | tandfonline.com |

| Compound 6b | - | 8,710 | 32.75 | 30 | rsc.org |

Table 2: Properties of 1,3,4-Oxadiazole Nitrate Derivatives

| Compound | Density (g·cm⁻³) | Melting Point (°C) | Detonation Velocity (vD, m·s⁻¹) | Application | Source(s) |

|---|---|---|---|---|---|

| NOMN (3) | 1.898 | 86.67 | - | Melt-cast explosive | tandfonline.com |

| 4-amino-1,2,4-triazolium salt (3c) | >1.76 | 85.65 | - | Melt-cast explosive | tandfonline.com |

These findings confirm that combining nitrogen-rich heterocyclic rings like oxadiazoles (B1248032) and oxadiazines is a powerful strategy for developing new high-performing and insensitive energetic materials. frontiersin.org

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

A primary challenge hampering the broader investigation of 1,2,4-oxadiazines is the absence of simple and universally applicable synthetic methods. researchgate.net Future research is therefore critically aimed at overcoming this hurdle. The development of innovative synthetic strategies is moving towards greener, more efficient, and scalable processes. Key areas of focus include:

Microwave-Assisted Synthesis: The application of microwave irradiation is a promising avenue for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, a technique that could be adapted for 1,2,4-oxadiazinone derivatives. nih.govmdpi.com

Green Chemistry Principles: There is a growing emphasis on using environmentally benign solvents, reducing the generation of hazardous byproducts, and improving the atom economy of synthetic routes. nih.govrsc.org Research into sustainable pathways, such as base-controlled cycloaddition reactions or novel condensations, is essential for the future development of this compound class. researchgate.net

In-depth Mechanistic Investigations of Novel Biological Interactions

While preliminary studies have identified biological activities for derivatives of the 1,2,4-oxadiazinone scaffold, a comprehensive understanding of their molecular mechanisms is largely outstanding. Future research must pivot towards detailed investigations of how these compounds interact with biological targets.

Monoamine Oxidase (MAO) Inhibition: Derivatives of the isomeric 1,2,4-oxadiazin-5(6H)-one have been identified as inhibitors of human monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key target in the treatment of Parkinson's disease. nih.govmdpi.comnih.gov Future work should focus on 5-amino-2H-1,2,4-Oxadiazin-3(6H)-one and its derivatives to determine if they share this activity and to elucidate the specific binding interactions within the MAO active site. This includes understanding how the cyclic amidine structure contributes to binding and inhibition. nih.govmdpi.com

Antimicrobial and Anticancer Potential: The 5-amino-6H-1,2,4-oxadiazin-3(2H)-one variant has demonstrated antibacterial activity. nih.gov Furthermore, related heterocyclic structures like 1,2,4-oxadiazoles and 1,3,4-thiadiazines have shown potent antiproliferative effects against cancer cell lines by inhibiting multiple targets. frontiersin.orgrsc.org This suggests that the 5-amino-2H-1,2,4-oxadiazin-3(6H)-one scaffold warrants in-depth screening and mechanistic studies to explore its potential as an anticancer or anti-infective agent.

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring is often used as a bioisostere to replace metabolically unstable ester and amide groups in drug candidates. nih.govfrontiersin.org Investigating whether the 1,2,4-oxadiazinone ring can serve a similar function could open up new applications in drug design, potentially improving the metabolic stability and pharmacokinetic profiles of existing therapeutic agents. nih.gov

Rational Design and Synthesis of Highly Selective and Potent Derivatives

Building upon mechanistic insights, the rational design of new derivatives is a crucial next step to enhance potency and selectivity. This involves systematically modifying the core structure of 5-amino-2H-1,2,4-Oxadiazin-3(6H)-one to optimize its interaction with a specific biological target.

Structure-Activity Relationship (SAR) studies are central to this effort. For instance, in the related 1,2,4-oxadiazin-5(6H)-one series investigated as MAO-B inhibitors, substitutions at various positions on the heterocyclic and appended rings were shown to dramatically influence inhibitory potency. nih.govmdpi.comresearchgate.net As illustrated in the table below, specific substitutions led to compounds with sub-micromolar IC₅₀ values, highlighting the scaffold's tunability.

| Compound | Substitution | MAO-B Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7c | 6-ethyl, 3-(5-methylthiophen-2-yl) | 0.371 | nih.govmdpi.com |

| 5f | 6-methyl, 3-(naphthalen-2-yl) | 0.900 | nih.govmdpi.com |

| 3f | Unsubstituted at C6, 3-(naphthalen-2-yl) | 3.98 | mdpi.com |

| 5a | 6-methyl, 3-phenyl | 4.28 | mdpi.com |

| 5b | 6-methyl, 3-(4-methylphenyl) | 5.11 | mdpi.com |

Future research will apply similar principles to the 5-amino-2H-1,2,4-oxadiazin-3(6H)-one scaffold. This includes creating libraries of derivatives with diverse substituents at the amino group and other positions on the ring to probe for new biological activities and optimize known ones. Another emerging trend is the development of hybrid molecules, where the oxadiazine core is linked to another pharmacologically active scaffold to create multi-target agents, for example, dual kinase inhibitors for cancer therapy. frontiersin.orgnih.gov

Integration of Advanced Computational Approaches for Predictive Modeling and Discovery

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties and guide synthetic efforts, thereby saving time and resources. For the 5-amino-2H-1,2,4-oxadiazin-3(6H)-one scaffold, integrating these approaches is a key future direction.

Molecular Docking: This technique can predict the preferred binding orientation of a molecule to its target protein. nih.gov For instance, docking studies have been used to understand how 1,2,4-oxadiazinone derivatives bind within the active site of MAO-B. researchgate.net These simulations can help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing QSAR models for this compound class, researchers can predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates for laboratory investigation.

Predictive Modeling: Computational tools can also be used to predict physicochemical and pharmacokinetic properties, helping to design compounds with better drug-like characteristics from the outset.

By combining these advanced computational methods with innovative synthesis and in-depth biological testing, the full therapeutic potential of 5-amino-2H-1,2,4-Oxadiazin-3(6H)-one and its derivatives can be systematically explored and realized.

Q & A

Q. What are the optimal synthetic routes for 5-amino-2H-1,2,4-oxadiazin-3(6H)-one, and how can reaction conditions be systematically optimized?

Answer: The synthesis of 5-amino-2H-1,2,4-oxadiazin-3(6H)-one typically involves cyclization reactions of precursor amidoximes or hydrazides. For example, Long et al. () demonstrated the use of β-D-ribofuranosyl derivatives in nucleophilic substitution reactions under mild acidic conditions. To optimize yields, researchers should:

- Vary temperature and pH to stabilize reactive intermediates (e.g., oxadiazinone rings).

- Use catalytic agents (e.g., silver tosylate, as in Looker et al., ) to enhance cyclization efficiency.

- Monitor reaction progress via HPLC or TLC to identify side products (e.g., decomposition of stibonium bromides, ).

- Apply design of experiments (DoE) to evaluate interactions between variables like solvent polarity and reaction time.

Q. What spectroscopic techniques are most effective for characterizing 5-amino-2H-1,2,4-oxadiazin-3(6H)-one, and how should data be interpreted?

Answer: Key techniques include:

- NMR spectroscopy : The compound’s InChI string () suggests distinct proton environments (e.g., NH₂ at δ 4-5 ppm, aromatic protons in oxadiazinone rings at δ 7-8 ppm).

- Mass spectrometry (MS) : The molecular ion peak at m/z 128.089 (C₃H₄N₄O₂, ) confirms the molecular formula. Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.

- IR spectroscopy : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹.

Q. How can researchers design bioactivity assays for this compound, given its structural analogs?

Answer: Structural analogs like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan () exhibit antimicrobial and enzyme-inhibitory properties. Methodological steps:

- Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina.

- In vitro assays : Use microdilution for antimicrobial testing (e.g., MIC values) against Gram-positive/negative strains ().

- Dose-response curves : Quantify IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected decomposition pathways)?

Answer: Contradictions in stability or reactivity (e.g., decomposition under mild conditions, ) require multiscale modeling :

- DFT calculations : Simulate transition states to identify decomposition mechanisms (e.g., ring-opening via acid catalysis).

- Molecular dynamics (MD) : Predict solvent effects on stability (e.g., aqueous vs. nonpolar environments).

- Compare computational results with HPLC-MS data () to validate degradation products.

Q. What advanced strategies exist for improving the compound’s stability in biological or storage conditions?

Answer: Stability challenges (e.g., hydrolysis of the oxadiazinone ring) can be addressed via:

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce nucleophilic attack ().

- Encapsulation : Use liposomal carriers () to shield the compound from enzymatic degradation.

- Accelerated stability testing : Expose the compound to elevated temperatures/humidity and analyze degradation kinetics via Arrhenius plots .

Q. How can researchers integrate synthetic and analytical data to propose reaction mechanisms for novel derivatives?

Answer: Combine:

- Isotopic labeling : Use ¹⁵N or ¹³C precursors (e.g., ¹⁵N₃-labeled hydrazides, ) to track atom migration during cyclization.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled reactants to identify rate-determining steps.

- In situ spectroscopy : Monitor intermediates via Raman or FTIR during synthesis.

Q. What methodological innovations are emerging for studying heterocyclic reactivity in similar oxadiazinone derivatives?

Answer: Recent advances include:

- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time) to minimize side reactions ().

- Electrochemistry : Oxidative cyclization of hydrazides using carbon electrodes (inspired by thiadiazole syntheses, ).

- Machine learning : Train models on existing heterocyclic reaction datasets to predict optimal conditions for new derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.